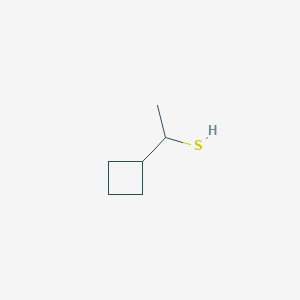
1-Cyclobutylethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutylethane-1-thiol is an organic compound characterized by a cyclobutyl group attached to an ethane backbone with a thiol (-SH) functional group. This compound falls under the category of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications.
準備方法
The synthesis of 1-Cyclobutylethane-1-thiol can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium hydrosulfide. This reaction typically occurs under mild conditions and yields the desired thiol compound. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with cyclobutylmethyl halides to form alkylisothiouronium salts. These salts are then hydrolyzed to produce the thiol .
Industrial production methods for thiols often involve large-scale reactions using similar principles but optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
1-Cyclobutylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can react with mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Thiol-Ene Reaction: This radical-mediated reaction involves the addition of thiols to alkenes, forming thioethers. .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyclobutylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, often involved in redox reactions and enzyme functions.
Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, coatings, and as additives in various industrial processes .
作用機序
The mechanism of action of 1-Cyclobutylethane-1-thiol involves its thiol group, which can participate in redox reactions and form strong bonds with metals. This property is exploited in various applications, such as in the stabilization of metal nanoparticles and in catalysis. The thiol group can also undergo nucleophilic substitution reactions, making it a versatile functional group in organic synthesis .
類似化合物との比較
1-Cyclobutylethane-1-thiol can be compared with other thiol compounds such as ethanethiol, propanethiol, and butanethiol. While these compounds share the thiol functional group, this compound is unique due to its cyclobutyl group, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and applications in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a useful compound in various scientific research areas. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and potential in future research.
特性
分子式 |
C6H12S |
|---|---|
分子量 |
116.23 g/mol |
IUPAC名 |
1-cyclobutylethanethiol |
InChI |
InChI=1S/C6H12S/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3 |
InChIキー |
MLCGHBJMRHTLDR-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


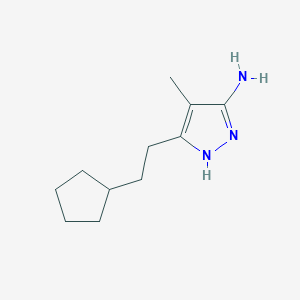
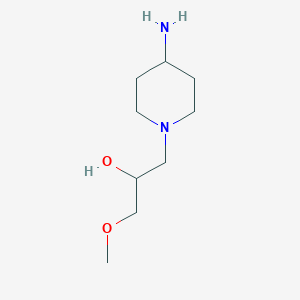
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
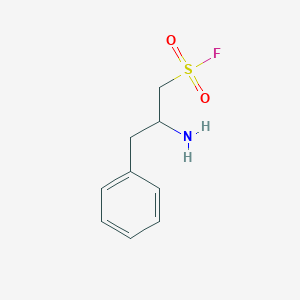
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
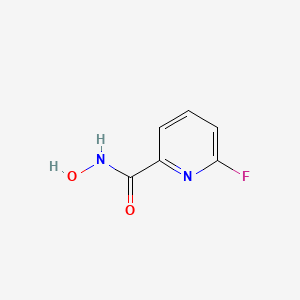
![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
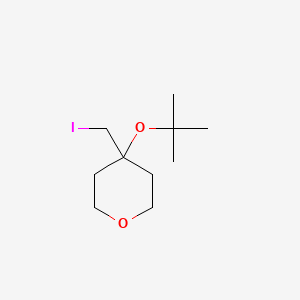
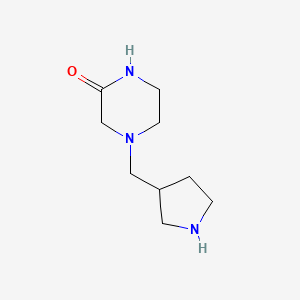
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
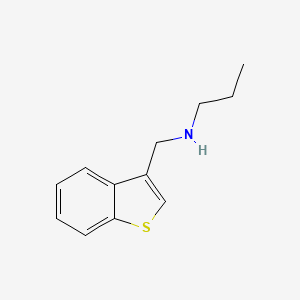
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
